molecular formula C8H11NOS B6615915 2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde CAS No. 1184101-60-7

2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde

Cat. No.: B6615915
CAS No.: 1184101-60-7
M. Wt: 169.25 g/mol
InChI Key: WGSAJIPBDJXLDV-UHFFFAOYSA-N
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Description

2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a thiazole ring substituted with a 2-methylpropyl group and an aldehyde functional group at the 4-position. It is used in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-methylpropylamine with α-haloketones can lead to the formation of the thiazole ring. The aldehyde group can then be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent or by oxidation of the corresponding alcohol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at specific positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.

Major Products

    Oxidation: 2-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid.

    Reduction: 2-(2-methylpropyl)-1,3-thiazole-4-methanol.

    Substitution: Halogenated or nitrated derivatives of the thiazole ring.

Scientific Research Applications

2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring may also interact with biological receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methylpropyl-1,3-thiazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    1,3-thiazole-4-carbaldehyde: Lacks the 2-methylpropyl group, which may affect its biological activity and chemical properties.

    2-(2-methylpropyl)-1,3-thiazole-4-methanol:

Uniqueness

2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde is unique due to the presence of both the 2-methylpropyl group and the aldehyde functional group. This combination imparts specific chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-6(2)3-8-9-7(4-10)5-11-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSAJIPBDJXLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=CS1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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